N-[4-methyl-5-(1-piperidinylsulfonyl)-1,3-thiazol-2-yl]acetamide
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Description
“N-[4-(1-Piperidinylsulfonyl)phenyl]acetamide” is a compound with the molecular formula C13H18N2O3S . It has an average mass of 282.359 Da and a monoisotopic mass of 282.103821 Da . This compound is also known by its ACD/Index Name, Acetamide, N-[4-(1-piperidinylsulfonyl)phenyl]- .
Molecular Structure Analysis
The molecular structure of “N-[4-(1-Piperidinylsulfonyl)phenyl]acetamide” consists of a piperidine ring sulfonated at the nitrogen atom and linked to a phenyl ring through a sulfonyl group . The phenyl ring is further linked to an acetamide group .Mechanism of Action
A study on similar compounds, N4-substituted sulfonamides, has shown that they can act as dihydrofolate reductase (DHFR) inhibitors . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is essential for DNA synthesis. By inhibiting DHFR, these compounds can exhibit antimicrobial and antitumor activities .
Properties
IUPAC Name |
N-(4-methyl-5-piperidin-1-ylsulfonyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S2/c1-8-10(18-11(12-8)13-9(2)15)19(16,17)14-6-4-3-5-7-14/h3-7H2,1-2H3,(H,12,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVBCORSDRVGHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C)S(=O)(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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